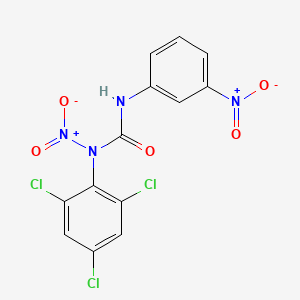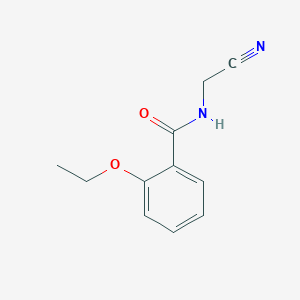![molecular formula C9H11ClN4O B14239174 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-49-9](/img/structure/B14239174.png)
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a chloro group at the 6th position and a 3-methoxypropyl group at the 3rd position on the triazolopyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-1,2,4-triazolo[4,3-b]pyridazine.
Introduction of the 3-Methoxypropyl Group: The 3-methoxypropyl group can be introduced through a nucleophilic substitution reaction using 3-methoxypropylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The methoxypropyl group can participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Chloro-6-methoxypyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
596825-49-9 |
|---|---|
Fórmula molecular |
C9H11ClN4O |
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
6-chloro-3-(3-methoxypropyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C9H11ClN4O/c1-15-6-2-3-8-11-12-9-5-4-7(10)13-14(8)9/h4-5H,2-3,6H2,1H3 |
Clave InChI |
XCQYPKGYOUBHBF-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1=NN=C2N1N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


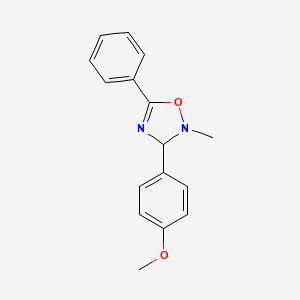
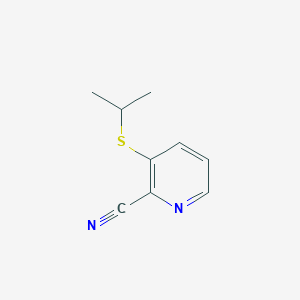
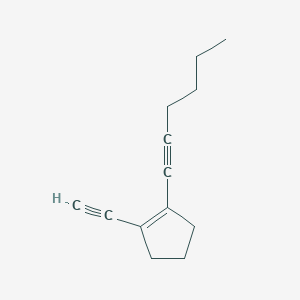
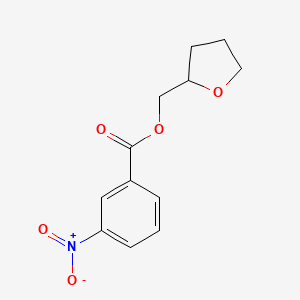
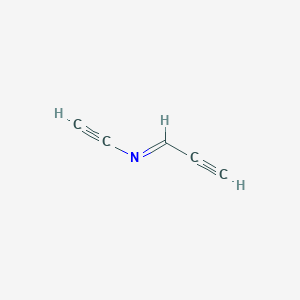
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)

![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
